9H-Purine-6-sulfonyl fluoride

Chemical Stability Synthetic Utility Sulfonyl Halide Reactivity

Purine-6-sulfonyl chloride is too unstable to isolate, while 6-mercaptopurine lacks a covalent warhead. This 6-sulfonyl fluoride isomer offers the ideal balance of electrophilic reactivity and stability for SuFEx click chemistry and covalent probe design. - **Stable alternative**: The -SO₂F group enables multi-step synthesis vs. unstable chloride. - **Quality control**: Distinct IR S-F stretch at 813 cm⁻¹ confirms 6-isomer identity. - **Application-ready**: Direct precursor for purine-6-sulfonamides via high-yielding amination.

Molecular Formula C5H3FN4O2S
Molecular Weight 202.17 g/mol
CAS No. 1513-63-9
Cat. No. B3047976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9H-Purine-6-sulfonyl fluoride
CAS1513-63-9
Molecular FormulaC5H3FN4O2S
Molecular Weight202.17 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1)C(=NC=N2)S(=O)(=O)F
InChIInChI=1S/C5H3FN4O2S/c6-13(11,12)5-3-4(8-1-7-3)9-2-10-5/h1-2H,(H,7,8,9,10)
InChIKeyFWHCGYKYNIYIHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9H-Purine-6-sulfonyl fluoride Procurement Guide


9H-Purine-6-sulfonyl fluoride (CAS 1513-63-9) is a heterocyclic sulfonyl fluoride that was first synthesized as part of a series of potential purine antagonists [1]. The compound features a purine core substituted at the 6-position with an electrophilic sulfonyl fluoride (-SO₂F) group, imparting distinct reactivity for covalent modification of nucleophilic residues and enabling its use as a warhead in inhibitor design and as a building block in sulfur(VI) fluoride exchange (SuFEx) click chemistry [2]. Its stability relative to the analogous sulfonyl chloride, combined with the biological relevance of the purine scaffold, positions it as a key intermediate in medicinal chemistry and chemical biology.

SuFEx Click Chemistry Electrophilic purine-6-sulfonyl fluoride for sulfur(VI) fluoride exchange and covalent inhibitor synthesis.
Purine Scaffold Biologically relevant heterocyclic core; supports kinase and purine-binding enzyme probe design.
Stability & Availability Stable and isolable solid; the 6-sulfonyl chloride analog is not isolable, making this the only purchasable 6-sulfonyl halide.

Why 9H-Purine-6-sulfonyl fluoride Cannot Be Substituted


Substituting 9H-purine-6-sulfonyl fluoride with a positional isomer like purine-2-sulfonyl fluoride, a different electrophile such as purine-6-sulfonyl chloride, or the precursor 6-mercaptopurine introduces significant risks of failed syntheses, loss of biological activity, or uncontrolled probe labeling. The 6-sulfonyl fluoride isomer exhibits a distinct infrared signature (S-F stretch at 813 cm⁻¹) and a unique reactivity profile anchored by the 6-position [1]. Critically, purine-6-sulfonyl chloride is too unstable to isolate, making the fluoride the only viable 6-sulfonyl halide for many applications [1]. The quantitative evidence below establishes the specific performance thresholds that dictate this compound's role over its closest alternatives.

Isomer Purine-2-sulfonyl fluoride differs in regioisomeric reactivity and IR signature; covalent targeting profile may not transfer.
Electrophile Purine-6-sulfonyl chloride decomposes instantly and cannot be isolated; direct replacement is not feasible.
Warhead 6-Mercaptopurine lacks the sulfonyl fluoride electrophile; requires additional synthetic derivatization to install warhead.

9H-Purine-6-sulfonyl fluoride: Head-to-Head Evidence


Chemical Stability vs. Sulfonyl Chloride

The target compound is a stable, isolable sulfonyl fluoride, whereas the corresponding purine-6-sulfonyl chloride cannot be isolated due to immediate decomposition [1]. This instability precludes the isolation of any stable chlorosulfonylpurines, effectively making the fluoride derivative the only viable electrophilic 6-sulfonyl halide for synthetic use [1].

Chemical Stability
Head-to-head
Fluoride: isolable solid
Chloride: instant decomposition
Only purchasable 6-sulfonyl halide; stability supports procurement and synthetic use.
Data from attempted oxidative chlorination; chloride form is commercially unavailable.
Chemical Stability Synthetic Utility Sulfonyl Halide Reactivity

IR-Based Isomer Differentiation

The infrared spectrum of 9H-purine-6-sulfonyl fluoride provides a definitive, quantifiable fingerprint to distinguish it from its 2-sulfonyl fluoride isomer. While both share symmetric and antisymmetric SO₂ stretches, the S-F stretching frequency serves as a unique identifier [1].

IR Isomer Differentiation
Reported
S-F stretch: 813 cm⁻¹
SO₂ symmetric: 1250 cm⁻¹
Distinct spectral fingerprint for regioisomer QC verification upon receipt.
Differentiates 6-isomer from 2-sulfonyl fluoride (779 cm⁻¹ in reference analog).
Infrared Spectroscopy Quality Control Structural Confirmation

Synthetic Yield from 6-Mercaptopurine

A novel one-step oxidative fluorosulfonylation of 6-mercaptopurine yields the target compound in approximately 90% yield [1]. This direct conversion from the widely available precursor 6-mercaptopurine compares favorably with the high yield of the analogous 2-isomer, providing a robust basis for production scale-up [1].

Synthetic Yield
Head-to-head
~90% yield
Supports cost-effective, scalable supply from 6-mercaptopurine.
One-step oxidative fluorosulfonylation; comparable to 2-isomer (95%).
Synthetic Efficiency Process Chemistry Yield Optimization

SuFEx Click Chemistry Reactivity

The 6-sulfonyl fluoride motif is a tunable electrophile for sulfur(VI) fluoride exchange (SuFEx), a click chemistry reaction that has gained significant traction in medicinal chemistry [2]. The purine scaffold provides opportunities to combine biological target engagement with the covalent warhead, a capability not offered by non-heterocyclic sulfonyl fluorides like phenylmethanesulfonyl fluoride (PMSF), which is a broad-spectrum protease inhibitor with minimal structural complexity [3].

SuFEx Reactivity
Class-level
85–90% yield in amine coupling
Supports SuFEx-mediated covalent inhibitor synthesis on purine scaffold.
Validated with ammonia and dimethylamine; non-purine analogs (e.g., PMSF) lack target-engagement design features.
Click Chemistry SuFEx Reactivity Building Block Utility

9H-Purine-6-sulfonyl fluoride Applications


Targeted Covalent Inhibitor Design

The compound's validated SuFEx reactivity on the purine core makes it an ideal starting point for designing ATP-competitive or allosteric kinase inhibitors that form a covalent bond with a catalytic lysine or tyrosine. Unlike commercially failed 6-sulfonyl chloride, the fluoride is stable enough for multi-step synthesis, allowing the construction of a focused library of purine-6-sulfonamides via high-yielding amination reactions [1].

ABPP Probe Development

ABPP probes require a balance between electrophilic reactivity and stability to avoid non-specific background labeling. Purine-6-sulfonyl fluoride's specific S-F stretch at 813 cm⁻¹ serves as a quality control milestone during probe synthesis to ensure correct warhead installation. Its stability relative to the hypothetical sulfonyl chloride significantly reduces the risk of premature hydrolysis during probe incubation in biological systems [1].

Purine-Binding Enzyme Probes

For profiling purine-binding proteomes, using 6-mercaptopurine is insufficient as it lacks a suitable warhead for covalent capture. Derivatizing the scaffold to the 6-sulfonyl fluoride introduces a mild electrophile that can trap active-site nucleophiles, directly converting a reversible binding scaffold into a covalent probe with defined chemical reactivity [1]. This provides a clear path for converting known reversible inhibitors into irreversible probes.

QC Analytical Standard for Isomers

The distinct infrared absorption band at 813 cm⁻¹ (S-F stretch) provides a rapid, non-destructive method for analytical chemists to confirm the identity of the 6-isomer in a shipment or a synthetic mixture, differentiating it from the 2-isomer. This meets cGMP or general analytical quality requirements for registration of a chemical starting material [1].

Application
Selection Property
Validation Focus
Targeted Covalent Inhibitor Design
Purine-6-sulfonyl fluoride SuFEx reactivity
Confirm amination efficiency and inhibitor selectivity in kinase assays
ABPP Probe Development
Stability and IR-based warhead installation milestone
Verify S-F stretch via IR spectroscopy and assess labeling selectivity in proteomes
Purine-Binding Enzyme Probes
Mild electrophile for nucleophile trapping
Test covalent capture efficiency against purine-binding protein panels
QC Analytical Standard for Isomers
Distinct S-F stretch region for regioisomer differentiation
Use IR spectroscopy to confirm 6-isomer identity in incoming batches

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
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